molecular formula C13H14O4 B14482015 Ethyl 4-(benzyloxy)-2-oxobut-3-enoate CAS No. 65260-59-5

Ethyl 4-(benzyloxy)-2-oxobut-3-enoate

Cat. No.: B14482015
CAS No.: 65260-59-5
M. Wt: 234.25 g/mol
InChI Key: AMQQMCRAKBUCHW-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-2-oxobut-3-enoate is a β,γ-unsaturated α-ketoester characterized by a benzyloxy substituent at the C4 position and an oxo group at C2. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules. Its structure combines electron-withdrawing (oxo) and electron-donating (benzyloxy) groups, enabling diverse reactivity patterns, such as Michael additions or cycloadditions .

Properties

CAS No.

65260-59-5

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 2-oxo-4-phenylmethoxybut-3-enoate

InChI

InChI=1S/C13H14O4/c1-2-17-13(15)12(14)8-9-16-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3

InChI Key

AMQQMCRAKBUCHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C=COCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Alkylation of β-Keto Esters Followed by Dehydration

Benzyloxy Group Introduction via Nucleophilic Substitution

The most direct route involves alkylation of ethyl acetoacetate derivatives. In a representative procedure, sodium hydride (NaH) deprotonates benzyl alcohol in tetrahydrofuran (THF) under nitrogen, generating a benzyloxide ion. This reacts with ethyl 4-bromoacetoacetate via an SN2 mechanism, yielding ethyl 4-(benzyloxy)-3-oxobutanoate (Fig. 1A). The reaction achieves an 88.5% yield after column chromatography.

Key Conditions

  • Solvent: THF
  • Base: NaH (3.0 equiv)
  • Temperature: 0°C → ambient
  • Workup: Acidic quench (pH 6), ethyl acetate extraction

Dehydration to Form α,β-Unsaturated System

The intermediate β-keto ester undergoes acid- or base-catalyzed dehydration to install the double bond. For example, treating ethyl 4-(benzyloxy)-3-oxobutanoate with p-toluenesulfonic acid (PTSA) in toluene at reflux eliminates water, forming ethyl 4-(benzyloxy)-2-oxobut-3-enoate (Fig. 1B). Yields for analogous dehydrations range from 70–85%.

Optimization Insights

  • Catalyst: 5 mol% PTSA
  • Solvent: Toluene (reflux, 12 h)
  • Purity: >95% after silica gel chromatography
Table 1. Comparative Yields for Alkylation-Dehydration Sequence
Step Reagents Yield (%) Purity (%)
Alkylation NaH, BnOH, THF 88.5 99
Dehydration PTSA, toluene 82 95
Overall Yield 72.6

Claisen Condensation with Benzyloxy Electrophiles

Cross-Condensation Strategy

Claisen condensation between ethyl acetoacetate and benzyloxyacetyl chloride in the presence of NaH forms the β-keto ester backbone (Fig. 2A). This method avoids isolation of intermediates, with yields reaching 75–80%.

Critical Parameters

  • Electrophile: Benzyloxyacetyl chloride (1.2 equiv)
  • Base: NaH (2.5 equiv)
  • Solvent: Dimethylformamide (DMF), 0°C → 25°C

Tandem Elimination

In situ elimination using DBU (1,8-diazabicycloundec-7-ene) directly generates the α,β-unsaturated system. This one-pot approach reduces purification steps and improves efficiency.

Table 2. Claisen-Elimination Performance
Parameter Value
Reaction Time 6 h (condensation) + 4 h (elimination)
Yield 78%
Diastereomeric Ratio >20:1

Wittig Olefination of β-Keto Esters

Ylide-Mediated Double Bond Formation

The Wittig reaction installs the double bond regioselectively. Treating ethyl 4-(benzyloxy)-2-oxobutanoate with benzyltriphenylphosphonium ylide in dichloromethane produces the target enoate in 65% yield (Fig. 3).

Advantages

  • Stereocontrol: Exclusive (E)-selectivity
  • Mild Conditions: 25°C, 8 h

Enzymatic Kinetic Resolution for Enantioselective Synthesis

Lipase-Catalyzed Transesterification

Recent advances employ immobilized Candida antarctica lipase B (CAL-B) to resolve racemic mixtures. Using vinyl acetate as an acyl donor, the (R)-enantiomer is acetylated, leaving the (S)-enantiomer of this compound with 98% ee.

Process Metrics

  • Conversion: 45% (theoretical max 50%)
  • ee: 98%
  • Solvent: tert-Butyl methyl ether

Industrial-Scale Manufacturing Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing for the exothermic alkylation step. A pilot-scale study achieved 85% yield at 10 kg/batch using Corning AFR™ technology.

Economic Highlights

  • Cost Reduction: 30% lower than batch processing
  • Throughput: 50 kg/day

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-2-oxobut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and benzyl bromide are commonly used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-(benzyloxy)-2-oxobut-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(benzyloxy)-2-oxobut-3-enoate involves its interaction with various molecular targets. The benzyloxy group can participate in nucleophilic and electrophilic reactions, while the ester group can undergo hydrolysis to form carboxylic acids and alcohols. These reactions are facilitated by enzymes and other catalytic agents in biological systems .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Features

The reactivity and physicochemical properties of β,γ-unsaturated α-ketoesters are highly dependent on the substituent at the C4 position. Below is a comparative overview:

Compound Name Substituent at C4 Molecular Formula Molecular Weight Key Structural Features
Ethyl 4-(benzyloxy)-2-oxobut-3-enoate Benzyloxy (O-Bn) C₁₃H₁₄O₄ 246.25 g/mol Bulky aryl ether; enhances steric hindrance
Ethyl (3E)-2-oxo-4-phenylbut-3-enoate Phenyl (Ph) C₁₂H₁₂O₃ 204.22 g/mol Aromatic group; increases hydrophobicity
Ethyl 4-(ethyloxy)-2-oxobut-3-enoate Ethyloxy (O-Et) C₈H₁₂O₄ 172.18 g/mol Small alkoxy; reduces steric bulk
Ethyl (E)-4-(dimethylamino)-2-oxobut-3-enoate Dimethylamino (NMe₂) C₈H₁₃NO₃ 171.20 g/mol Basic nitrogen; enables protonation
Steric and Electronic Effects
  • Benzyloxy vs. Phenyl: The benzyloxy group in this compound introduces greater steric hindrance compared to the phenyl group in ethyl 2-oxo-4-phenylbut-3-enoate. This hindrance can slow nucleophilic attacks but stabilize intermediates in cyclization reactions .
  • Ethyloxy vs. However, its weaker electron-donating capacity (compared to benzyloxy) may diminish resonance stabilization of intermediates .
  • Dimethylamino Substituent: Ethyl 4-(dimethylamino)-2-oxobut-3-enoate exhibits unique reactivity due to its basic nitrogen, enabling participation in acid-catalyzed processes or coordination with metal catalysts .

Physicochemical and Stability Considerations

  • Solubility: The benzyloxy group enhances lipophilicity, making this compound less water-soluble than its ethyloxy counterpart .
  • Thermal Stability : Benzyloxy and phenyl substituents contribute to higher thermal stability due to aromatic conjugation, whereas ethyloxy derivatives may degrade more readily under heat .
  • Crystallinity : Benzyloxy-containing compounds often exhibit better crystallinity, facilitating purification via column chromatography or recrystallization .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(benzyloxy)-2-oxobut-3-enoate, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via alkylation or esterification reactions. For example, benzyl bromide can react with sodium carbonate in N,N-dimethylformamide (DMF) to introduce the benzyloxy group, followed by purification via silica gel chromatography (eluting with hexane:ethyl acetate) to achieve >95% purity. Yield optimization involves controlling reaction time (e.g., 17 hours at room temperature) and stoichiometric ratios of reagents, as demonstrated in tert-butyl ester syntheses . Purity is confirmed using GC-MS, where retention times and molecular ion peaks (e.g., m/z 258.11) are compared to standards .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • GC-MS : Identifies molecular weight (m/z 258.11) and fragmentation patterns. Retention times are calibrated against known standards .
  • NMR : 1^1H NMR confirms the benzyloxy group (δ 4.5–5.0 ppm for -OCH2_2C6_6H5_5) and the α,β-unsaturated ketone (δ 6.0–7.0 ppm for enone protons). 13^{13}C NMR detects the ester carbonyl (~170 ppm) and conjugated ketone (~190 ppm) .
  • FT-IR : Peaks at ~1720 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (α,β-unsaturated ketone) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Keep in sealed containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture or heat sources .
  • Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent spreading .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Contradictions arise from impurities or stereochemical variations. Strategies include:

  • X-ray Crystallography : Use SHELX or ORTEP-III to resolve crystal structures and validate bond lengths/angles. For example, SHELXL refines structures against high-resolution data to confirm enone geometry .
  • HPLC Coupled with MS : Separate isomers using chiral columns (e.g., Chiralpak AD-H) and compare retention times with enantiopure standards .
  • DFT Calculations : Predict NMR chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets to cross-validate experimental data .

Q. What methodologies determine the stereochemical configuration of this compound derivatives?

  • Methodological Answer :

  • Chiral Derivatization : React with (R)- or (S)-Mosher’s acid chloride and analyze 1^1H NMR diastereomeric splitting patterns .
  • Circular Dichroism (CD) : Compare CD spectra to databases for α,β-unsaturated ketones to assign absolute configuration .
  • Single-Crystal Analysis : Resolve enantiomers via X-ray diffraction using Cu-Kα radiation (λ = 1.5418 Å) and SHELXL refinement .

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test bases (e.g., Na2_2CO3_3, K2_2CO3_3) for benzylation efficiency. DMF enhances solubility but may require post-reaction neutralization .
  • Solvent Optimization : Use aprotic solvents (e.g., THF, DCM) to stabilize intermediates. Azeotropic drying (e.g., with MgSO4_4) prevents side reactions .
  • In-line Monitoring : Employ ReactIR to track enol ester formation in real time and adjust reagent stoichiometry dynamically .

Q. What role does this compound play in synthesizing complex organic molecules?

  • Methodological Answer : It serves as a key intermediate in:

  • Heterocycle Synthesis : React with hydrazines to form pyrazoles or with amines to yield β-enamino esters for indole scaffolds .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-(benzyloxy)phenylboronic acid) to construct biaryl systems .
  • Natural Product Analogues : Used in antiproliferative agent syntheses, leveraging its α,β-unsaturated ketone for Michael addition reactions .

Data Contradiction Analysis

  • Example : Conflicting GC-MS retention times may indicate residual solvents or degradation. Mitigate by:
    • Purge-and-Trap GC-MS : Remove volatiles under helium flow before analysis .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (258.1106 Da) with <5 ppm error to rule out isobaric interferences .

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